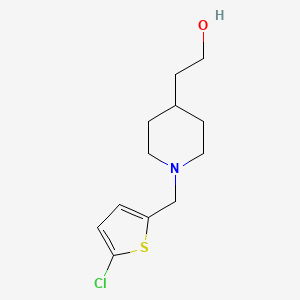

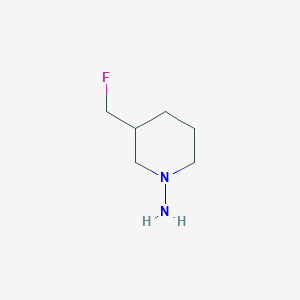

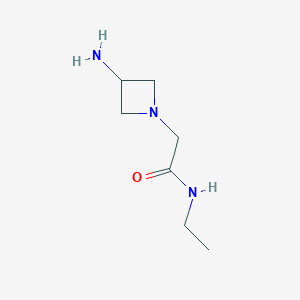

2-(3-aminoazetidin-1-yl)-N-ethylacetamide

Übersicht

Beschreibung

“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a compound with a molecular weight of 116.16 . Another similar compound, “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” has a molecular weight of 358.19 .

Synthesis Analysis

There’s a paper that discusses the synthesis of 3-pyrrole substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation . This might provide some insights into the synthesis of similar compounds.

Molecular Structure Analysis

The InChI code for “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” is 1S/C5H10N2O2.2C2HF3O2/c6-4-1-7(2-4)3-5(8)9;2*3-2(4,5)1(6)7/h4H,1-3,6H2,(H,8,9);2*(H,6,7) .

Chemical Reactions Analysis

The paper on the synthesis of 3-pyrrole substituted 2-azetidinones might also provide some insights into the chemical reactions involving similar compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Synthesis and Antibacterial Activity of 4-(Substituted Ethyl)-2-azetidinone-1-sulfonic Acid Derivatives : Research has shown that certain derivatives of 3-aminoazetidin-1-yl compounds, specifically (substituted isothiuronio)ethyl groups, demonstrate strong antibacterial activity against a variety of Gram-negative bacteria. Furthermore, an ethylene isothiuronium derivative was found to have moderate activity against Staphylococcus aureus (Yamashita et al., 1987).

Potential Antiviral Agents

- Enantiospecific Synthesis of [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl] Pyrimidine Nucleosides : A study focused on the synthesis of pyrimidine nucleosides linked via an N-N bond to an azetidine ring, aiming to explore potential antiviral agents. These compounds represent a new class of nucleoside analogs designed to offer therapeutic possibilities (Hosono et al., 1994).

Anti-inflammatory and Analgesic Applications

- Potent α-amino-β-lactam Carbamic Acid Ester as NAAA Inhibitors : A study introduced 3-aminoazetidin-2-one derivatives as potent, selective, and systemically active inhibitors of N-acylethanolamine acid amidase (NAAA), suggesting profound anti-inflammatory effects in animal models. This research indicates the therapeutic potential of these compounds for treating pain and inflammation (Nuzzi et al., 2016).

Antitumor Activity

- Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil : This study highlights the synthesis of amino acid ester derivatives incorporating 5-fluorouracil, showing inhibitory effects against leukemia HL-60 and liver cancer BEL-7402. It suggests the potential of these derivatives in cancer treatment (Xiong et al., 2009).

Novel Antibacterial Quinolones

- A Novel Antibacterial 8-chloroquinolone with a Distorted Orientation : The study introduced derivatives with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, showcasing a specific compound's superior potency compared to existing antibiotics like trovafloxacin against strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Antioxidant Activity

- The Antioxidant Activity of New Coumarin Derivatives : This research evaluated the antioxidant properties of synthesized coumarin derivatives, comparing them to known antioxidants like ascorbic acid. The study provides insights into the antioxidant potential of novel synthetic compounds (Kadhum et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-2-9-7(11)5-10-3-6(8)4-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCCOBBLZMMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)

![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)